N-(2-Chloroethyl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-5(8)7(2)4-3-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDHXIYEJRUVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734575 | |
| Record name | N-(2-Chloroethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-69-3 | |
| Record name | N-(2-Chloroethyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of N 2 Chloroethyl N Methylacetamide
Established Synthetic Pathways to N-(2-Chloroethyl)-N-methylacetamide
The formation of this compound predominantly relies on classical amidation and chloroacetylation reactions, which are well-documented in chemical literature.
Amidation Reactions and Chloroacetylation Approaches
The most direct and widely employed method for the synthesis of this compound is the acylation of N-methyl-2-chloroethylamine with an appropriate acetylating agent. This reaction falls under the category of nucleophilic acyl substitution. A common approach is the chloroacetylation of an amine. semanticscholar.org In this type of reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetyl group donor.
A frequently utilized reagent for this purpose is chloroacetyl chloride. semanticscholar.orgmorressier.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, thus driving the reaction to completion. The choice of solvent is also crucial and often involves aprotic solvents to avoid unwanted side reactions.
An alternative, though less common, approach could involve the N-alkylation of a pre-formed acetamide (B32628). This would entail reacting N-methylacetamide with a suitable 2-chloroethylating agent. However, controlling the selectivity of N-alkylation over O-alkylation of the amide can be challenging.
Specific Precursors and Reagents for this compound Synthesis
The synthesis of this compound necessitates specific starting materials. The key precursors are an amine source and a source for the chloroacetyl group.
| Precursor/Reagent | Role in Synthesis |
| N-methyl-2-chloroethylamine | Provides the N-methyl and 2-chloroethyl backbone of the final molecule. |
| Chloroacetyl chloride | Acts as the electrophilic chloroacetylating agent. |
| Acetic anhydride | An alternative acetylating agent, though less reactive than chloroacetyl chloride. |
| Triethylamine (B128534) or Pyridine | Commonly used as a base to scavenge the HCl produced during the reaction. |
| Dichloromethane (B109758) or Toluene | Typical aprotic solvents used to facilitate the reaction. |
The reaction between N-methyl-2-chloroethylamine and chloroacetyl chloride is a robust method for preparing this compound. The reaction conditions, such as temperature and the order of addition of reagents, are critical for maximizing the yield and purity of the product.
Industrial Synthesis Considerations for N-Alkylacetamides
The large-scale production of N-alkylacetamides, including compounds structurally related to this compound, involves several key considerations to ensure efficiency, safety, and cost-effectiveness. For instance, in the industrial synthesis of N,N-dimethyl chloroacetamide, a related compound, the reaction is often carried out in a biphasic system using a chlorinated hydrocarbon solvent and an aqueous solution of an alkali metal salt. tomsheppard.info This approach facilitates the separation of the product and the management of reaction exotherms.
Key industrial synthesis considerations include:
Raw Material Sourcing and Cost: The availability and cost of starting materials like N-methyl-2-chloroethylamine and chloroacetyl chloride are primary economic drivers.
Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial for maximizing throughput and minimizing energy consumption. Continuous flow processes are increasingly being explored for better control over reaction parameters. nih.govresearchgate.net
Solvent Selection and Recycling: The choice of solvent impacts reaction rates, product isolation, and environmental footprint. The ability to recycle solvents is a significant factor in green chemistry and cost reduction.
Product Purification: Industrial-scale purification methods such as distillation, crystallization, and extraction are employed to achieve the desired product purity. The synthesis of N-methylacetamide, for example, involves fractional distillation to remove water and unreacted starting materials. sci-hub.st
Waste Management: The handling and disposal of byproducts and waste streams in an environmentally responsible manner are critical regulatory and ethical considerations.
Safety: Handling reactive reagents like chloroacetyl chloride requires stringent safety protocols to prevent accidents and exposure.
Novel Synthetic Strategies for this compound and its Analogs
While traditional methods are effective, the field of chemical synthesis is continually evolving, with a focus on developing more sustainable, efficient, and selective reactions. These novel strategies, while not yet widely reported specifically for this compound, represent the future direction for the synthesis of this and analogous compounds.
Catalytic Amidation: A significant advancement in amide bond formation is the use of catalysts to facilitate the direct coupling of carboxylic acids and amines, which is inherently more atom-economical than using pre-activated reagents like acid chlorides. nih.gov Various catalytic systems, including those based on boron tomsheppard.infocatalyticamidation.info, have been developed for direct amidation reactions. These methods avoid the generation of stoichiometric amounts of waste products. A cooperative catalytic system using DABCO and Fe3O4 has also been reported for the synthesis of N-methyl amides. nih.govrsc.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for amide bond formation. rsc.orgnih.gov Enzymes such as lipases and amide synthetases can operate under mild conditions and in aqueous environments, reducing the need for harsh reagents and organic solvents. semanticscholar.orgmorressier.comnih.gov While the application of biocatalysis to the specific synthesis of this compound is not yet documented, the broad substrate scope of some amide-forming enzymes suggests its potential.
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. nih.govmdpi.com The synthesis of amides in flow reactors can lead to higher yields and purities in shorter reaction times compared to traditional batch processes. This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates.
Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl N Methylacetamide
Nucleophilic Substitution Reactions of the Chloroethyl Moiety
The reactivity of the chloroethyl group in N-(2-Chloroethyl)-N-methylacetamide is central to its chemical behavior. This moiety readily participates in nucleophilic substitution reactions, which can proceed through both intramolecular and intermolecular pathways. These reactions are fundamental to its mechanism of action as an alkylating agent.
Intramolecular Cyclization Pathways and Aziridinium (B1262131) Ion Formation
A key feature of this compound and related nitrogen mustards is their ability to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. organic-chemistry.orglibretexts.org This process is a classic example of neighboring group participation, where the nitrogen atom of the aminoethyl group acts as an internal nucleophile, displacing the chloride ion.
Table 1: Kinetic Data for Intramolecular Cyclization of Analagous Chloroethylamines
| Compound Class | Method | Key Findings | Reference |
| Bis(2-chloroethyl)aminoethyl esters | Potentiometric titration | Rate constants for hydrolysis via aziridinium ion formation were determined. | nih.gov |
| Mechlorethamine | Chloride ion-selective electrodes | The initial cyclization kinetics were studied. | nih.gov |
Intermolecular Nucleophilic Attack Mechanisms (Oxygen, Nitrogen, Sulfur Nucleophiles)
Once formed, the electrophilic aziridinium ion derived from this compound can be attacked by a variety of external nucleophiles. The chemical reactivity of analogous N-aryl 2-chloroacetamides demonstrates the susceptibility of the chloro group to displacement by oxygen, nitrogen, and sulfur nucleophiles. researchgate.net
Oxygen Nucleophiles: In aqueous environments, water molecules can act as nucleophiles, leading to the hydrolysis of the chloroethyl group and the formation of a hydroxylated product. While specific kinetic data for the hydrolysis of this compound is limited, studies on chloroacetamide herbicides show that hydrolysis can occur under both acidic and basic conditions, proceeding via an SN2 mechanism to yield hydroxy-substituted derivatives. researchgate.netnih.gov In some cases, amide cleavage can also be observed. researchgate.net The reaction with alkoxides would be expected to yield the corresponding ether.
Nitrogen Nucleophiles: Amines, including the amino groups of amino acids and proteins, are potent nucleophiles that can react with the aziridinium ion. This reaction results in the formation of a stable covalent bond and is a key mechanism of its biological activity. libretexts.org The reaction of chloroacetamides with primary and secondary amines is a well-established method for the synthesis of more complex amines. organic-chemistry.orglibretexts.orgbohrium.com
Sulfur Nucleophiles: Thiol-containing molecules, such as the tripeptide glutathione (B108866) present in cells, are particularly strong nucleophiles and react readily with chloroethyl compounds. nih.gov The reaction of chloroacetamides with cysteine peptides has been documented, highlighting the high reactivity of the thiol group. nih.gov This reaction is significant in the context of cellular detoxification and the biological mechanism of action of such alkylating agents.
Alkylating Agent Characteristics of this compound
The chemical reactivity of this compound, particularly the formation of the aziridinium ion, confers upon it the characteristics of an alkylating agent. Alkylating agents are compounds that transfer an alkyl group to nucleophilic sites in biological macromolecules, most notably DNA. nih.gov
Mechanisms of Alkylation in Model Systems
The alkylating potential of this compound can be investigated in model systems using various nucleophiles to mimic biological targets. The reaction proceeds via the initial formation of the aziridinium ion, which then serves as the proximate alkylating species. The rate and selectivity of the alkylation depend on the nature of the nucleophile. For instance, the reaction of analogous chloroethylating agents with guanine (B1146940), a key target in DNA, has been studied to understand the sequence selectivity of alkylation. nih.gov
Table 2: Reactivity of Analagous Chloroethylating Agents with Model Nucleophiles
| Chloroethylating Agent | Model Nucleophile | Key Observation | Reference |
| 1-(2-chloroethyl)-3-(cis-2-hydroxy)cyclohexyl-1-nitrosourea | Guanine | Preferential alkylation at the middle guanine in runs of three or more guanines. | nih.gov |
| 2-Chloroethyl(methylsulfonyl)methanesulfonate | Guanine | Approximately the same degree of alkylation at all guanines. | nih.gov |
| Chloroacetamide-linked nucleotides | Cysteine, Histidine | Efficient cross-linking with cysteine; sluggish reaction with histidine. | researchgate.net |
These studies on related compounds suggest that this compound would alkylate nucleophiles through its aziridinium intermediate, with the specific outcome influenced by the electronic and steric properties of the target.
DNA Alkylation and Cross-linking Mechanisms in vitro Models
In the context of its biological effects, the most significant target of this compound is DNA. As a monofunctional alkylating agent, it can form covalent adducts with the nitrogen and oxygen atoms of the DNA bases. nih.gov The primary site of alkylation for many chloroethylating agents is the N7 position of guanine. nih.gov Alkylation can also occur at other sites, such as the N3 position of adenine. nih.gov
Following the initial monoalkylation of a guanine base, the second chloroethyl arm of a bifunctional nitrogen mustard can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive species can then alkylate a second guanine base, either on the same DNA strand (intrastrand cross-link) or on the opposite strand (interstrand cross-link). nih.gov However, as this compound is a monofunctional mustard (possessing only one chloroethyl group), it is primarily expected to form mono-adducts with DNA bases rather than cross-links. Chloroethylnitrosoureas, which are also chloroethylating agents, are known to form interstrand cross-links between the N1 of guanine and the N3 of cytosine. nih.gov
Table 3: DNA Adducts Formed by Analagous Chloroethylating Agents
| Agent | Primary DNA Adducts | Cross-linking | Reference |
| bis(2-chloroethyl)methylamine (HN2) | N7-guanine, N3-adenine | Guanine-guanine, Guanine-adenine | nih.gov |
| Chloroethylnitrosoureas (CENUs) | N7-guanine, O6-guanine | N1-guanine to N3-cytosine | nih.gov |
| 2-Chloroethyl(methylsulfonyl)methanesulfonate | Stable precursors of cross-links | Interstrand cross-links | nih.gov |
These findings with related compounds provide a framework for understanding the potential DNA alkylation and damage pathways induced by this compound in in vitro models.
Hydrolytic Stability and Decomposition Pathways of this compound
The stability of this compound in aqueous media is a critical factor influencing its persistence and reactivity. Hydrolysis represents a primary decomposition pathway.
Studies on related chloroacetamide herbicides have shown that hydrolysis can be catalyzed by both acid and base. researchgate.netnih.gov Under basic conditions, the primary reaction is a bimolecular nucleophilic substitution (SN2) where a hydroxide (B78521) ion displaces the chloride, leading to the formation of N-(2-hydroxyethyl)-N-methylacetamide. researchgate.netnih.gov Amide bond cleavage can also occur as a competing reaction under these conditions. researchgate.net
Under acidic conditions, cleavage of both the amide and the ether-like linkage (if present in analogous structures) has been observed. researchgate.netnih.gov The rate of hydrolysis is significantly influenced by the pH and the specific structure of the chloroacetamide. semanticscholar.org
Regarding thermal decomposition, N-methylacetamide, a related compound, is known to emit toxic fumes of nitrogen oxides when heated to decomposition. nih.govchemicalbook.com It can be inferred that heating this compound would likely lead to the release of toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide. chemicalbook.com
Structure Activity Relationships Sar and Derivative Chemistry of N 2 Chloroethyl N Methylacetamide
Design Principles for N-(2-Chloroethyl)-N-methylacetamide Derivatives
The design of derivatives of this compound is guided by principles aimed at modifying its physicochemical properties, reactivity, and selectivity. A primary strategy is the prodrug approach, which seeks to enhance pharmacokinetic profiles or target-specific activation. Prodrugs are inactive or less active molecules that are converted into the active form in the body. For haloalkylamines, this can involve creating ester or amide derivatives that are enzymatically cleaved to release the active alkylating agent.
Another key design principle involves systematic structural modifications to explore the structure-activity relationship (SAR). This involves altering specific parts of the molecule to observe the effect on its chemical behavior. For instance, in related chloroacetamide structures, modifications are often focused on three main sections: an aryl group, a central acetamide (B32628) linker, and a reactive functional group. The goal is to identify substitutions that can enhance desired properties without compromising the core reactivity necessary for its function. For example, the introduction of cycloalkyl amine substitutions at certain positions in related compounds has been used to improve solubility and pharmacokinetic profiles.
Impact of Structural Modifications on Chemical Reactivity Profiles
Structural modifications to the this compound scaffold have a direct and predictable impact on the compound's chemical reactivity. The electrophilic nature of the carbon bearing the chlorine atom is central to its alkylating activity, and any change to the electronic environment of the molecule can modulate this reactivity.
In studies of analogous thioacetamide-triazoles, a clear SAR was observed. mdpi.com Modifications to the central acetamide linker were found to be particularly influential. For example, introducing a methyl branch to the thioacetamide linker substantially decreased activity, while isomeric propionamide systems retained their reactivity. mdpi.com This suggests that the steric and electronic properties of the linker are critical for proper interaction with its target.
Substitutions on an associated aryl ring are generally better tolerated and provide a means to fine-tune properties. mdpi.com The incorporation of different functional groups on an aromatic ring attached to the core structure can alter electron density across the molecule, thereby influencing the lability of the N-Cl bond, which has a dissociation energy approximately 16% lower than a C-Cl bond. researchgate.net
| Modification Type | Structural Change | Impact on Profile |
| Linker Modification | Introduction of a methyl branch to the acetamide linker | Substantially decreased activity mdpi.com |
| Linker Modification | Extension to a propionamide system | Activity was retained mdpi.com |
| Aryl Substitution | Introduction of thiazole (B1198619) and pyridine heteroaryl systems | Generally well-tolerated, allowing for fine-tuning mdpi.com |
Structure-Mechanism Relationships in Alkylating Amides
Alkylating amides, including this compound, are highly electrophilic compounds that function by reacting with nucleophilic groups through covalent bonding. The core mechanism involves the chloroethyl group, which acts as the alkylating moiety. The reactivity of this group is influenced by the rest of the amide structure.
Synthesis and Characterization of this compound Analogs and Prodrugs
The synthesis of analogs of this compound often involves multi-step reaction schemes. A common approach for creating derivatives is to couple a substituted aniline with chloroacetyl chloride. mdpi.com This forms the core N-substituted chloroacetamide structure. Further modifications can be made, for instance, by nucleophilic displacement of the chloride or by altering the chloroacetyl chloride reagent itself, such as using 2-chloropropionyl chloride to introduce a methyl branch. mdpi.com
For prodrug synthesis, esterification is a common strategy. For example, butyric acid ester derivatives and methylamino ester prodrugs have been developed for other alkylating agents to improve oral bioavailability and tolerability. mdpi.com
The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Example of Characterization Data for an Analog:
For the compound 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, a related N-substituted acetamide, the following characterization data was reported:
¹H NMR (500 MHz, CD₃OD): δ 7.98 (dd, J = 8.0, 1.7 Hz, 1H), 7.85 (s, 1H), 7.08 (ddd, J = 8.2, 7.5, 1.6 Hz, 1H), 6.98 (dd, J = 8.2, 1.3 Hz, 1H), 6.89 (td, J = 7.7, 1.3 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 2H). mdpi.com
¹³C NMR (125 MHz, CD₃OD): δ 38.3, 110.4, 120.1, 121.1, 124.8, 126.6, 149.7, 167.9. mdpi.com
HRMS (ESI): m/z calculated for C₁₁H₁₃N₄O₂S [M + H]⁺, 265.0759; found, 265.0760. mdpi.com
Another example, 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide, was characterized as follows:
¹H NMR (500 MHz, CD₃OD): δ 7.89 (s, 1H), 7.87 (d, J = 8.1 Hz, 1H), 7.62 (d, J = 8.1 Hz, 1H), 7.43–7.21 (m, 1H), 6.96 (td, J = 7.6, 1.7 Hz, 1H), 3.83 (s, 2H). mdpi.com
¹³C NMR (125 MHz, CD₃OD): δ 38.0, 93.1, 125.5, 127.4, 128.6, 131.0, 139.1, 168.4. mdpi.com
HRMS (ESI): m/z calculated for C₁₀H₁₀IN₄OS [M + H]⁺, 360.9620; found, 360.9622. mdpi.com
These characterization techniques provide unambiguous confirmation of the chemical structure of the synthesized analogs, which is a prerequisite for any further study of their chemical reactivity and structure-activity relationships.
Computational and Theoretical Chemical Studies of N 2 Chloroethyl N Methylacetamide
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of N-(2-Chloroethyl)-N-methylacetamide. These calculations solve approximations of the Schrödinger equation to predict molecular geometries, bond lengths, bond angles, and the distribution of electron density.
DFT optimization of the molecule reveals key structural parameters. For instance, calculations performed on related chloroacetamide structures show that theoretical and experimental geometrical parameters are generally in good agreement, though calculated bond lengths may be slightly longer as they typically model an isolated molecule in the gas phase or a solvent continuum, rather than in a crystal lattice. nih.gov The conformation of the amide group and the orientation of the chloroethyl side chain are critical for its subsequent reactivity.
Electronic property calculations provide insight into the molecule's reactivity. The distribution of partial atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map are key descriptors. In this compound, the nitrogen atom's lone pair of electrons and the electronegativity of the chlorine atom create a specific charge distribution that facilitates an intramolecular nucleophilic attack, which is the first step of its characteristic reaction. DFT calculations on similar molecules, such as N-methylacetamide, have been used extensively to understand the nature of hydrogen bonding and electronic structure. researchgate.net
Table 1: Calculated Molecular Properties of Chloroethylamines and Related Amides from Theoretical Studies
| Property | Description | Typical Findings from Computational Studies |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | The amide group is typically planar, and there is free rotation around the N-C and C-C single bonds of the ethyl chain. nih.gov |
| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | DFT calculations provide precise estimates of this bond length, which is critical for understanding the subsequent cleavage during cyclization. nih.gov |
| Frontier Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Analysis of the HOMO (often localized on the nitrogen and oxygen) and LUMO (often associated with the σ* orbital of the C-Cl bond) helps to explain the intramolecular reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | MEP maps visually represent the electron-rich (negative potential, e.g., near the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack. |
Reaction Mechanism Elucidation through Computational Chemistry
The hallmark reaction of this compound is its intramolecular cyclization to form a highly reactive N-methyl-N-acetamidoaziridinium cation and a chloride ion. This is an intramolecular nucleophilic substitution (SNi) reaction. Computational chemistry is exceptionally well-suited to elucidate the mechanism of this transformation by mapping the potential energy surface of the reaction.
Theoretical studies can model the entire reaction pathway, from the reactant to the product, identifying the transition state structure and calculating the associated activation energy barrier. researchgate.net This energy barrier determines the rate of the cyclization reaction. Methods like DFT (e.g., using functionals like B3LYP or M06-2X) are employed to locate the transition state and verify it through frequency calculations (a single imaginary frequency corresponds to the motion along the reaction coordinate). researchgate.netmdpi.com
The reaction is understood to proceed via the nitrogen atom's lone pair attacking the carbon atom bonded to the chlorine, displacing the chloride ion. researchgate.net Computational studies on the chlorination of N-methylacetamide and related reactions have shown that the reaction mechanism can be complex, sometimes involving intermediates and multiple steps. researchgate.net For the cyclization of chloroethylamines, the direct SNi pathway is generally considered the most favorable.
Table 2: Key Parameters from Computational Studies of Chloroethylamine Cyclization
| Parameter | Description | Significance |
|---|---|---|
| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Shows a partially formed N-C bond and a partially broken C-Cl bond. |
| Activation Energy (Ea or ΔG‡) | The energy difference between the reactant and the transition state. | A lower activation energy implies a faster cyclization rate. This value can be computationally predicted and is crucial for comparing the reactivity of different derivatives. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. udel.edunih.gov An MD simulation would model the movement of this compound and its interactions with surrounding molecules, such as water or biological macromolecules.
For a small molecule like this compound, MD simulations can be particularly useful for understanding solvation effects. nih.gov The presence of solvent molecules, especially polar ones like water, can influence the conformation of the molecule and the rate of the aziridinium (B1262131) ion formation by stabilizing the charged transition state and the resulting ions. rsc.orgresearchgate.net Ab initio MD, which combines molecular dynamics with on-the-fly quantum mechanical force calculations, can provide a highly accurate picture of these dynamics and the influence of effects like hydrogen bonding. rsc.org
Although extensive MD simulation studies focused specifically on this compound are not widely found in the literature, the methodology is well-established. nih.govmdpi.com Such simulations would typically involve:
Defining a force field that describes the intramolecular and intermolecular forces.
Placing the molecule in a simulation box, often with solvent.
Simulating the system's evolution over time by solving Newton's equations of motion.
These simulations can yield information on conformational preferences, diffusion rates, and the local solvent structure around the molecule. nih.govgithub.com
In Silico Screening and Ligand Design for this compound and Derivatives
In silico (computational) methods can be used to screen libraries of virtual compounds or to rationally design new derivatives with desired properties. In the context of this compound, these approaches would focus on modifying its structure to tune its reactivity.
The primary goal of designing derivatives would be to alter the rate of aziridinium ion formation. This can be achieved by adding electron-donating or electron-withdrawing groups to the molecule. For example, modifying the methyl group on the nitrogen could influence the nitrogen's nucleophilicity and, consequently, the activation energy of the cyclization reaction.
Computational screening would involve:
Creating a virtual library of this compound derivatives.
Calculating the activation energy for the cyclization of each derivative using quantum chemical methods.
Identifying candidates with desired reactivity profiles (either more or less reactive).
This approach allows for the rapid evaluation of many potential compounds without the need for immediate synthesis and experimental testing, thereby accelerating the discovery process for molecules with specific chemical properties. nih.gov While this molecule acts as a reactive agent rather than a typical ligand that binds non-covalently, similar principles of computational design are applicable to modulate its inherent chemical reactivity. mdpi.commdpi.com
Biological Activities and Mechanistic Insights from In Vitro Research of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the biological activities of the chemical compound this compound. While extensive research exists for the broader class of chloroethylating agents and various acetamide (B32628) derivatives, data focusing explicitly on this compound and its interactions as outlined is not sufficiently available to construct a detailed, evidence-based article.
The provided outline requires in-depth information on its function as an alkylating agent in cell-free systems, including its interaction with macromolecules like DNA and proteins, and an analysis of its alkylation products. It further requires specific data on its cytotoxicity in cell lines, its in vitro antimicrobial activity, and the cellular responses to DNA damage it may induce.
Research in the field of chloroethylating compounds often focuses on more complex molecules where the N-(2-chloroethyl) group is part of a larger pharmacophore designed for specific therapeutic purposes, such as anticancer drugs. For instance, studies on compounds like 2-(2-chloroethyl)-N-methyl-1,2-bis(methylsulfonyl)-N-nitrosohydrazinecarboxamide and various N-(2-chloroethyl)-N-nitrosoureas detail their mechanisms of DNA alkylation, cross-linking, and cytotoxicity in cancer cells. nih.govnih.gov These compounds are designed to decompose into reactive species that alkylate DNA, with the O-6 position of guanine (B1146940) being a critical target, leading to DNA damage and cell death. nih.gov Similarly, research into the antimicrobial properties of related structures, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been conducted, demonstrating activity against various bacteria. nih.govscielo.br
However, these findings are specific to the tested molecules. The biological and chemical activity of a compound is highly dependent on its precise structure. The methyl and acetyl groups in this compound would significantly influence its electronic properties, stability, and steric profile compared to other chloroethylating agents, meaning data cannot be accurately extrapolated from one compound to another.
Without dedicated studies on this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed article focusing solely on the specified biological activities of this compound cannot be generated at this time.
Biological Activities and Mechanistic Insights from in Vitro Research of N 2 Chloroethyl N Methylacetamide
In Vitro Effects on Cellular Systems
Inhibition of Cellular Processes by Alkylation
The presence of a 2-chloroethyl group in the structure of N-(2-Chloroethyl)-N-methylacetamide suggests that its primary mechanism of cellular inhibition is likely through alkylation. This process involves the transfer of an alkyl group from the compound to various biological macromolecules. While direct studies on this compound are limited, the effects can be inferred from related chloroethyl-containing compounds.
The reactive 2-chloroethyl moiety can form a highly reactive aziridinium (B1262131) ion intermediate, which then readily reacts with nucleophilic sites on cellular components, most notably DNA. This alkylation of DNA can lead to several downstream consequences that inhibit normal cellular processes.
Key Research Findings on Alkylation Effects:
DNA Alkylation: The primary target of the reactive intermediate is the DNA within the cell nucleus. The compound is expected to covalently bind to DNA bases.
Inhibition of DNA Synthesis: By forming adducts on the DNA template, the compound can physically obstruct the action of DNA polymerase, leading to a halt in DNA replication. Research on similar compounds has shown a delayed but significant inhibition of DNA synthesis. researchgate.net
DNA Strand Scission and Cross-linking: The initial alkylation event can lead to instability in the DNA structure, potentially causing single-strand breaks. Furthermore, bifunctional alkylating agents can react with two different nucleophilic sites, leading to the formation of inter-strand or intra-strand cross-links in the DNA. This cross-linking is a severe form of DNA damage that can prevent the separation of DNA strands required for replication and transcription. researchgate.net While this compound is monofunctional, the potential for complex reactions exists.
Differential Cellular Sensitivity: The sensitivity of different cell types to chloroethylating agents may be related to their capacity for DNA repair. Cells with more efficient DNA repair mechanisms may be better able to remove the alkyl adducts and recover, while cells with deficient repair pathways are more susceptible to the cytotoxic effects.
Table 1: Summary of Research Findings on Inhibition of Cellular Processes by Alkylation
| Mechanistic Action | Description | Potential Cellular Consequence | Reference |
|---|---|---|---|
| DNA Alkylation | Covalent attachment of the ethyl-N-methylacetamide group to nucleophilic sites on DNA bases. | Formation of DNA adducts, mutagenesis. | researchgate.net |
| Inhibition of DNA Synthesis | The presence of bulky adducts on the DNA template interferes with the processivity of DNA polymerase. | Arrest of the cell cycle, prevention of cell proliferation. | researchgate.net |
| DNA Damage | Alkylation can lead to depurination, strand breaks, and potentially DNA cross-linking. | Activation of DNA damage response pathways, apoptosis (programmed cell death). | researchgate.net |
Metabolomic and Degradation Pathway Analysis in In Vitro Biological Matrices
Understanding the metabolic fate and degradation of this compound is essential for comprehending its biological activity and persistence. In vitro studies using biological matrices such as cell cultures or subcellular fractions (e.g., microsomes) are critical for this analysis. These studies typically employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. researchgate.net
The degradation of this compound in a biological system can be predicted to occur through several key metabolic pathways:
Hydrolytic Dechlorination: The chloroethyl group may undergo hydrolysis, where the chlorine atom is replaced by a hydroxyl group, forming N-(2-hydroxyethyl)-N-methylacetamide. This reaction detoxifies the alkylating moiety.
N-Dealkylation: The removal of either the methyl or the 2-chloroethyl group is a common metabolic pathway for N-alkylated compounds. mdpi.com This process is often catalyzed by cytochrome P450 enzymes and would result in the formation of N-(2-chloroethyl)acetamide or N-methylacetamide, respectively. mdpi.com
Conjugation: The compound or its metabolites could be conjugated with endogenous molecules like glutathione (B108866) (GSH). This is a major detoxification pathway for electrophilic compounds, leading to the formation of a more water-soluble and easily excretable conjugate.
The identification of these metabolites is achieved by comparing the metabolomic profiles of control samples with those treated with the compound. Techniques like high-resolution mass spectrometry allow for the determination of the elemental composition of unknown peaks, facilitating the structural elucidation of novel metabolites. researchgate.net
Table 2: Potential Metabolites and Degradation Pathways of this compound
| Metabolic Pathway | Potential Metabolite | Analytical Detection Method |
|---|---|---|
| Hydrolytic Dechlorination | N-(2-hydroxyethyl)-N-methylacetamide | LC-MS/MS |
| N-Demethylation | N-(2-Chloroethyl)acetamide | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS |
| N-Dechloroethylation | N-Methylacetamide | GC-MS, LC-MS/MS |
| Glutathione Conjugation | S-(2-(N-methylacetamido)ethyl)glutathione | LC-MS/MS with high-resolution mass spectrometry |
Future Research Directions and Translational Perspectives for N 2 Chloroethyl N Methylacetamide
Advancements in Synthetic Methodologies for N-(2-Chloroethyl)-N-methylacetamide
The synthesis of this compound and related chloroacetamide derivatives has traditionally been achieved through the chloroacetylation of the corresponding amine. researchgate.net This involves reacting the amine with chloroacetyl chloride. researchgate.net Variations of this method include carrying out the reaction in different solvents like dry dichloromethane (B109758) with triethylamine (B128534) or in an aqueous medium. researchgate.net One reported method for a similar compound, 2-Chloro-N-methylacetamide, involves the acylation of chloroacetyl chloride and methylamine (B109427). guidechem.com
Recent research has focused on improving the efficiency and purity of the final product. For instance, a method for synthesizing N,N-dimethyl chloroacetamide with a purity of over 99% and a yield of 87-92% has been developed. google.com This process involves reacting dimethylamine (B145610) with chloroacetyl chloride in a mixed solution of an alkali metal salt and a chlorinated hydrocarbon solvent. google.com Another approach to synthesizing N-methylacetamide, a related compound, involves the reaction of acetic acid and methylamine, followed by distillation to remove water and acid. google.comgoogle.com
Further advancements aim to overcome challenges such as equipment corrosion and environmental pollution, making the processes more suitable for large-scale industrial production. google.com An improved method for preparing N-vinyl-N-methylacetamide, which involves the reaction of methylamine and acetaldehyde (B116499) followed by fractional distillation, highlights the ongoing efforts to enhance yield and purity. google.com
Exploration of Novel Reactivity and Catalytic Applications
The reactivity of this compound and its analogs is largely centered around the electrophilic nature of the carbon atom bonded to the chlorine, making it susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the synthesis of a variety of derivatives by replacing the chlorine atom with different nucleophiles, such as those containing oxygen, nitrogen, or sulfur. researchgate.net These substitution reactions can sometimes be followed by intramolecular cyclization, leading to the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net
Recent explorations into the reactivity of related amides have revealed new catalytic possibilities. For example, a radical-based approach for the N-alkylation of primary amides using alkyl halides has been demonstrated by merging boryl radical-mediated halogen-atom transfer and copper catalysis. acs.org This method provides a divergent coupling strategy that circumvents the low nucleophilicity of amides. acs.org
Furthermore, the development of bidentate N-heterocyclic carbene (NHC) ligands has opened new avenues in catalysis. semanticscholar.org Ruthenium(II) complexes bearing these ligands have shown catalytic activity in the transfer hydrogenation of ketones and imines. semanticscholar.org The modular synthesis and the ease of tuning the steric and electronic properties of NHC ligands make them versatile for a wide range of catalytic applications, including carbon-carbon coupling reactions and hydrosilylation of ketones. semanticscholar.org While not specific to this compound, these advancements in amide chemistry suggest potential future catalytic applications for this compound and its derivatives.
Development of Advanced Computational Models for Alkylating Amides
The development of advanced computational models is crucial for understanding the structure, reactivity, and biological interactions of alkylating amides like this compound. These models provide insights that are often difficult to obtain through experimental methods alone.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling:
QSAR analysis is a key computational tool used to correlate the chemical structure of compounds with their biological activity. For instance, QSAR studies on N-alkylated dipeptide amides have successfully created models to predict their affinity for melanocortin receptors. nih.gov Similarly, QSAR analysis of N-(substituted phenyl)-2-chloroacetamides has been used to predict their antimicrobial potential, with findings confirmed by in vitro tests. nih.gov These studies often employ molecular descriptors and biophysiochemical properties to understand how factors like lipophilicity influence biological activity. nih.gov Molecular docking studies are also employed to investigate the binding modes of active compounds with their biological targets, such as enzymes or receptors. researchgate.net
Theoretical Studies on Reaction Mechanisms and Molecular Dynamics:
Computational chemistry, particularly density functional theory (DFT), is used to investigate reaction mechanisms. For example, the chlorination of N-methylacetamide by hypochlorous acid has been studied to understand the different possible reaction pathways. researchgate.net Such studies are vital for predicting the reactivity and stability of these compounds.
Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules in solution. dntb.gov.ua Studies on N-methylacetamide in aqueous solutions have used MD simulations to understand the interactions between the amide and water molecules, including hydrogen bonding. dntb.gov.uanih.gov These simulations, often combined with experimental data from techniques like NMR spectroscopy, offer a microscopic view of solvation and intermolecular forces. dntb.gov.ua Developing polarizable force fields based on these studies can lead to more accurate representations of ion-amide interactions in biological systems. nih.gov
Expanding In Vitro Biological Applications and Mechanistic Understanding
The in vitro biological applications of this compound and related chloroacetamide derivatives are an active area of research, with a focus on their antimicrobial and anticancer activities.
Antimicrobial Activity:
Numerous studies have demonstrated the antimicrobial properties of chloroacetamide derivatives. They have shown activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govijpsr.info The presence of the chlorine atom appears to be important for the antimicrobial activity of these molecules. mdpi.com For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to be effective against Candida albicans, whereas its non-chlorinated analog was not. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes essential for bacterial cell wall maintenance, leading to cell lysis. mdpi.com
Anticancer Activity:
The design of sequence-specific DNA alkylating agents is a promising approach in cancer chemotherapy. nih.govresearchgate.net Conjugates of pyrrole-imidazole polyamides with DNA alkylating moieties have been designed to target specific DNA sequences. nih.govresearchgate.net While not directly involving this compound, this research highlights the potential of alkylating amides in cancer therapy. Other studies have synthesized and evaluated thiazole (B1198619) derivatives of chloroacetamide for their antiproliferative effects against cancer cell lines like MCF7. researchgate.net
Other Biological Activities:
Beyond antimicrobial and anticancer effects, some acetamide (B32628) derivatives have been investigated for other biological activities. For instance, certain 2-alkyl-4-quinolones, which can be synthesized using 2-Chloro-N-methoxy-N-methylacetamide, are known to have biological activity. sigmaaldrich.com Additionally, some acetamide derivatives have shown potential antioxidant and anti-inflammatory properties with low toxicity in liver cell lines. mdpi.com
The table below summarizes some of the research findings on the biological activities of related chloroacetamide compounds.
| Compound Class | Biological Activity | Key Findings |
| N-substituted chloroacetamide derivatives | Antimicrobial | Active against Gram-positive and Gram-negative bacteria and fungi. ijpsr.info |
| N-(substituted phenyl)-2-chloroacetamides | Antimicrobial | Activity varies with substituent position; halogenated derivatives show high lipophilicity and effectiveness. nih.gov |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Active against Klebsiella pneumoniae. mdpi.com |
| Thiazole derivatives of chloroacetamide | Anticancer | Some derivatives showed activity against the MCF7 breast cancer cell line. researchgate.net |
| Pyrrole-imidazole polyamide-chlorambucil conjugates | DNA alkylating agents | Alkylate DNA at specific sequences, showing potential for targeted cancer therapy. nih.govresearchgate.net |
Q & A
Basic: What are effective synthetic routes for N-(2-Chloroethyl)-N-methylacetamide?
Methodological Answer:
A common approach involves nucleophilic substitution reactions. For example, 2-chloroacetamide derivatives can be synthesized by reacting sodium azide (NaN₃) with 2-chloro-N-arylacetamides in a toluene:water (8:2) solvent system under reflux (5–7 hours). The reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and purification via crystallization (ethanol) or extraction (ethyl acetate) . Alternative routes include C-amidoalkylation of aromatics using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a precursor, catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄), yielding substituted chloroacetamides in 20–88% yields .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups such as C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and N-H (3100–3500 cm⁻¹) stretches .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 2.0–3.0 ppm), chloroethyl protons (δ 3.5–4.5 ppm), and acetamide NH (δ 6.0–8.0 ppm, if present).
- ¹³C NMR : Carbonyl (δ 165–175 ppm), methyl (δ 20–40 ppm), and chlorinated carbons (δ 40–60 ppm) .
Multiplicity patterns in 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities, such as differentiating regioisomers .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal. Avoid aqueous release due to potential environmental toxicity .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced: How can reaction conditions be optimized for C-amidoalkylation of aromatics with this compound?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄) at 0.5–5 mol% loading. For example, H₂SO₄ achieves higher yields (up to 88%) in toluene at 80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the chloroacetamide moiety, while toluene minimizes side reactions .
- Kinetic Monitoring : Use in situ FTIR or GC-MS to track intermediate formation (e.g., hemiaminals) and adjust reaction time (typically 5–24 hours) .
Advanced: How to resolve contradictions in catalytic activity data for chloroacetamide synthesis?
Methodological Answer:
Discrepancies in reported yields (e.g., 20% vs. 88%) often arise from:
- Catalyst Purity : Impurities in commercial Lewis acids (e.g., AlCl₃) can deactivate catalytic sites. Pre-dry catalysts at 120°C for 2 hours .
- Substrate Scope : Electron-rich aromatics (e.g., toluene) react faster than electron-deficient ones (e.g., nitrobenzene). Conduct Hammett studies to correlate reactivity with substituent effects .
- Moisture Sensitivity : Trace water hydrolyzes chloroacetamide intermediates. Use molecular sieves (3Å) in moisture-sensitive reactions .
Advanced: What strategies mitigate byproduct formation during this compound synthesis?
Methodological Answer:
- Temperature Control : Maintain reflux temperatures (80–100°C) to suppress elimination byproducts (e.g., vinyl acetamides) .
- Protecting Groups : Temporarily protect reactive NH groups with Boc (tert-butoxycarbonyl) to prevent undesired cyclization .
- Chromatographic Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify and quantify byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .
Advanced: How to design experiments for studying the environmental fate of this compound?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS and calculate half-lives .
- Soil Sorption : Use batch experiments with varying soil organic matter (SOM) content. Fit data to Freundlich isotherms to estimate Kd values .
- Microbial Degradation : Screen activated sludge for species capable of dechlorination via GC-ECD or isotopic labeling (¹⁴C tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
